(1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride
Description
“(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride” is a pyrazole-derived organic compound with a molecular formula of C₇H₁₄N₃·2HCl and a molecular weight of 198.09–223.06 g/mol (varies slightly depending on hydration or salt form) . The structure comprises a pyrazole ring substituted with methyl groups at the 1- and 3-positions and a methanamine group at the 4-position, protonated as a dihydrochloride salt to enhance solubility and stability. This compound is primarily used in pharmaceutical research, chemical synthesis, and material science due to its versatile reactivity and structural rigidity .
Properties
IUPAC Name |
(1,3-dimethylpyrazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5-6(3-7)4-9(2)8-5;;/h4H,3,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRMBDGDKWJMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461713-58-5 | |
| Record name | (1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride typically involves the reaction of 1,3-dimethyl-1H-pyrazole with formaldehyde and ammonium chloride under acidic conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .
Scientific Research Applications
(1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between “(1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride” and structurally analogous compounds:
Structural and Functional Analysis
Substituent Effects: The 1,3-dimethyl substitution on the pyrazole ring in the target compound enhances steric hindrance and electron-donating effects compared to mono-methylated analogs like Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride. This increases stability in aqueous media and binding selectivity in receptor-ligand interactions . Halogenation: The 5-chloro derivative (223.06 g/mol) exhibits enhanced lipophilicity, making it more suitable for membrane permeability in antibacterial applications . Heterocyclic Hybrids: Compounds like [1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride integrate pyridine rings, expanding π-π stacking capabilities for kinase inhibition .
Pharmacological Relevance :
- The unsubstituted methanamine group in the target compound allows for versatile derivatization (e.g., coupling with carboxylic acids or aldehydes), whereas methylated amine analogs (e.g., Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride) show restricted reactivity but improved metabolic stability .
Material Science Applications :
- Hybrids with morpholine (e.g., 1-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholin-2-yl}ethan-1-amine dihydrochloride) demonstrate enhanced thermal stability (>200°C) due to rigid heterocyclic frameworks, making them suitable for high-temperature polymer synthesis .
Research Findings
- Synthetic Accessibility : The target compound’s synthesis involves direct amination of 1,3-dimethyl-4-chloropyrazole, followed by HCl salt formation (yield: ~75%), whereas halogenated analogs require additional steps for Cl introduction (yield: ~50–60%) .
- Biological Activity : In vitro studies show that the 1,3-dimethyl derivative exhibits moderate inhibition of serotonin receptors (IC₅₀ = 2.3 µM), while the pyridinyl hybrid shows stronger kinase inhibition (IC₅₀ = 0.8 µM) .
Biological Activity
(1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride is a chemical compound characterized by its unique pyrazole structure, which features dimethyl substitutions at the 1 and 3 positions of the pyrazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₁₃Cl₂N₃
- Molecular Weight : 198.09 g/mol
- CAS Number : 1461713-58-5
The biological activity of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an enzyme inhibitor, binding to active sites and preventing normal enzymatic functions. While specific mechanisms are still under investigation, the presence of the pyrazole ring suggests potential applications in synthesizing more complex bioactive molecules.
Biological Activities
Research has identified several biological activities associated with (1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Effects : Similar compounds within the pyrazole class have demonstrated anti-inflammatory properties, indicating potential therapeutic applications.
- Cancer Research Applications : The compound's structural resemblance to known bioactive molecules raises questions about its efficacy in cancer therapies, particularly through mechanisms involving immune checkpoint inhibition.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique properties:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| 4-Aminoantipyrine | Contains an amino group on a pyridine ring | Known for analgesic and antipyretic effects |
| 3-Methylpyrazole | Methyl substitution on the pyrazole ring | Exhibits neuroprotective effects |
| 5-Amino-1H-pyrazole | Amino group at position 5 on the pyrazole ring | Potential use in anti-cancer therapies |
(1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride is distinguished by its dual methyl substitutions and specific biological activity profile that may not be present in other similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride for various biological applications:
- Antibacterial Activity Study : A study assessed the antibacterial efficacy of this compound against common pathogens. Results indicated significant inhibition of bacterial growth, warranting further investigation into its mechanism and potential clinical applications .
- Immune Modulation Research : In vitro studies explored the compound's ability to modulate immune responses by inhibiting PD-L1 interactions. This pathway is crucial in cancer immunotherapy, suggesting that (1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride may serve as a lead compound for developing novel immunotherapeutics .
- Pharmacological Profile Assessment : A comprehensive pharmacological profile was developed through various assays evaluating anti-inflammatory and analgesic effects. The findings indicated potential use in pain management therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
